Fmoc-beta-alanine Fmoc-beta-alanine
Brand Name: Vulcanchem
CAS No.: 35737-10-1
VCID: VC21540261
InChI: InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

Fmoc-beta-alanine

CAS No.: 35737-10-1

VCID: VC21540261

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-beta-alanine - 35737-10-1

Description

Fmoc-beta-alanine, also known as N-(9-fluorenylmethoxycarbonyl)-beta-alanine, is a derivative of beta-alanine, an amino acid used extensively in peptide synthesis and organic chemistry. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protecting group for the amino function, allowing selective modification of peptides without interfering with other functional groups .

Applications of Fmoc-beta-alanine

Fmoc-beta-alanine is utilized in several key areas:

  • Peptide Synthesis: It acts as a spacer in solid-phase peptide synthesis, enabling the creation of diverse peptide structures without interference from other functional groups .

  • Drug Development: It plays a crucial role in the synthesis of peptide-based pharmaceuticals, particularly in targeted therapies .

  • Bioconjugation: Fmoc-beta-alanine facilitates the attachment of biomolecules to surfaces or other molecules, enhancing drug delivery systems .

  • Neuroscience Research: It is used in studies related to neurotransmitter function and neuropeptide signaling, contributing to advancements in understanding brain chemistry .

Mechanism of Impurity Formation

The formation of these impurities occurs through a Lossen rearrangement and involves the reaction of Fmoc-OSu with nucleophiles like hydroxide or succinimide . The use of alternative reagents like Fmoc-2-Mercaptobenzothiazole (MBT) can help minimize these side-products .

Preparation of Fmoc-beta-Ala-AA-OH

Fmoc-beta-Ala-AA-OH, where AA is an amino acid or its derivative, can be prepared through a two-step process:

  • Activation of Fmoc-beta-Ala-OH: This involves mixing HBTA (1-hydroxybenzotriazole) and thionyl chloride with Fmoc-beta-Ala-OH to form Fmoc-beta-Ala-Bt.

  • Coupling with Amino Acid: The Fmoc-beta-Ala-Bt solution is then reacted with an amino acid dissolved in a buffer system to produce Fmoc-beta-Ala-AA-OH .

Buffer Systems Used

Common buffer systems include sodium carbonate (Na2_2CO3_3), sodium bicarbonate (NaHCO3_3), and potassium carbonate (K2_2CO3_3) .

Research Findings and Implications

Fmoc-beta-alanine is a versatile compound in peptide chemistry, serving as a spacer and facilitating the synthesis of complex peptides. Its role in neuroscience research and drug development underscores its importance in advancing therapeutic agents .

CAS No. 35737-10-1
Product Name Fmoc-beta-alanine
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21)
Standard InChIKey LINBWYYLPWJQHE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O
Solubility 39.4 [ug/mL]
Synonyms 35737-10-1;Fmoc-beta-alanine;Fmoc-beta-Ala-OH;FMOC-b-Ala-OH;Fmoc-?-Ala-OH;n-fmoc-beta-alanine;Fmoc-b-Alanine;3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoicacid;MLS001197263;N-[(9H-fluoren-9-ylmethoxy)carbonyl]-beta-alanine;SBB067268;3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicAcid;SMR000555404;3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;3-[(fluoren-9-ylmethoxy)carbonylamino]propanoicacid;fmoc-betaala-oh;Fmoc--alanine;Fmocbeta-alanine;Fmoc-|A-alanine;Fmoc-$b-Ala-OH;Fmoc-|A-Ala-OH;PubChem9998;Fmoc-ß-Ala-OH;AC1MC5C5
PubChem Compound 2724630
Last Modified Aug 15 2023

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